Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate (CAS: 1260939-66-9) is a piperazine derivative featuring a quinazoline core substituted with amino and dimethoxy groups. Its molecular formula is C₁₉H₂₇N₅O₄, with a molecular weight of 389.45 g/mol . Key properties include:
Properties
IUPAC Name |
tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-19(2,3)28-18(25)24-8-6-23(7-9-24)17-21-13-11-15(27-5)14(26-4)10-12(13)16(20)22-17/h10-11H,6-9H2,1-5H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPJIJZEGZGWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound consists of a quinazoline core substituted at the 2-position with a piperazine moiety bearing a tert-butyl carbamate protecting group on the nitrogen (carboxylate). The synthesis generally involves:
- Construction or procurement of the 4-amino-6,7-dimethoxyquinazoline intermediate.
- Introduction of the piperazine-1-carboxylate substituent at the 2-position of the quinazoline ring.
- Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group to yield the tert-butyl ester.
Preparation of the Piperazine-1-carboxylate Moiety
The key intermediate, piperazine-1-carboxylate tert-butyl ester, is typically prepared by Boc-protection of piperazine. The Boc group protects the nitrogen and improves solubility and stability during further reactions.
- React piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane.
- Isolate tert-butyl piperazine-1-carboxylate by extraction and purification.
Coupling of Piperazine-1-carboxylate with Quinazoline Core
The critical step is coupling the Boc-protected piperazine to the 2-position of the 4-amino-6,7-dimethoxyquinazoline. This can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Photocatalytic One-Step Synthesis Approach
A recent innovative method for synthesizing related tert-butyl piperazine carboxylate derivatives involves a photocatalytic one-step reaction that combines the amine (e.g., 2-aminopyridine analogs) and piperazine-1-tert-butyl formate under visible light irradiation in the presence of an acridine salt photocatalyst and an oxidant.
- The reaction proceeds under visible light (380–750 nm).
- Acridine salt acts as an efficient photocatalyst, avoiding heavy metals.
- The oxidant can be peroxide, metal oxides, persulfates, nitroxides, or oxygen.
- The method reduces byproduct formation and shortens the synthesis route.
- It is environmentally friendly and cost-effective.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Conditions / Notes |
|---|---|
| Starting materials | 2-aminopyridine or quinazoline derivative, piperazine-1-tert-butyl formate |
| Photocatalyst | Acridine salt (0.05–0.50 molar ratio to amine) |
| Oxidant | Peroxide, metal oxide, persulfate, nitroxide, or oxygen |
| Solvent | Organic solvents compatible with photocatalysis (e.g., acetonitrile) |
| Light source | Visible light source (wavelength 380–750 nm) |
| Reaction time | ≥10 hours for complete conversion |
| Temperature | Ambient or slightly elevated, depending on solvent and catalyst stability |
| Yield | Improved compared to traditional methods; >81.8% reported in related systems |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Traditional Metal-Catalyzed Coupling + Hydrogenation | Established protocols; good selectivity | Use of heavy metals; hazardous hydrogen gas; longer synthesis |
| Photocatalytic One-Step Synthesis (Acridine Salt) | Shorter route; less byproducts; metal-free; safer; eco-friendly | Requires specialized light source; reaction time relatively long |
Research Findings and Observations
- The photocatalytic method using acridine salt significantly reduces the synthetic steps by combining coupling and protection in one step.
- The method avoids the use of palladium or other heavy metals, reducing environmental and health hazards.
- The yield and purity of the target compound are improved due to fewer side reactions.
- The reaction conditions are milder, and the process is scalable for industrial applications.
- The method can be adapted to various amine substrates, suggesting applicability to quinazoline derivatives with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinazolines.
Scientific Research Applications
Anticancer Activity
Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate has shown potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit certain kinases involved in cancer cell proliferation. A study demonstrated that modifications to the quinazoline structure could enhance its potency against specific cancer types, suggesting that this compound may contribute to developing targeted cancer therapies .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures exhibit neuroprotective properties. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Preliminary studies suggest that this compound could potentially be explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Antimicrobial Properties
Quinazoline derivatives have been investigated for their antimicrobial activities. This compound may exhibit antibacterial and antifungal properties, making it a candidate for further research in combating resistant strains of bacteria and fungi .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to disease processes.
Comparison with Similar Compounds
Dimeric Agonists of EphA2 Receptor
Examples :
- Ethane-1,2-diyl bis(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate) (3d): Structure: Dimeric quinazoline-piperazine units linked by an ethane-1,2-diyl group. Molecular Weight: 692.30 (calculated) . Activity: Inhibits glioblastoma cell growth at low micromolar concentrations. Yield: 43% in final synthesis step .
- Propane-2,2-diylbis(4,1-phenylene) dimer (3e): Structure: Incorporates a propane-2,2-diyl linker and aromatic phenyl groups. Molecular Weight: 858.38 (calculated) . Activity: Enhanced steric bulk may improve receptor binding affinity compared to monomeric analogs.
Key Differences :
- The ethane linker in 3d may confer flexibility, while the propane-phenyl linker in 3e introduces rigidity and π-π stacking interactions.
Metazosin: Adrenergic Blocker Analog
- Structure: 1-(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)-2-methoxypropan-1-one .
- Molecular Formula : C₁₉H₂₄N₆O₄ (MW: 400.44 g/mol).
- Key Modification : A 2-methoxypropan-1-one substituent replaces the tert-butoxycarbonyl group.
- Comparison: The methoxypropanone group may alter solubility or metabolic stability relative to the parent compound.
Terazosin Derivatives and Impurities
- Example: 1-(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)-5-hydroxypentan-1-one : Modification: A 5-hydroxypentan-1-one side chain.
- Alfuzosin-Related Impurities: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide: Features a furan carboxamide group, which may influence receptor binding kinetics .
Structural and Functional Analysis Table
Key Research Findings and Trends
- Dimerization : Enhances activity in cancer models by enabling multivalent receptor interactions .
- Side-Chain Modifications: Alter solubility, metabolic stability, and target specificity (e.g., L-765,314’s tert-butylcarbamoyl group vs. Metazosin’s methoxypropanone) .
- Synthetic Challenges: Lower yields in dimer synthesis (31–43%) suggest higher complexity compared to monomeric analogs .
Biological Activity
Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate (CAS No. 1260939-66-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H27N5O4
- Molecular Weight : 389.45 g/mol
- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a quinazoline moiety, which is known for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of quinazoline exhibit promising antitumor effects. This compound has been evaluated for its cytotoxicity against various cancer cell lines. In vitro assays demonstrated that the compound inhibits cell proliferation in human cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
The antitumor activity of this compound is attributed to its ability to induce apoptosis and inhibit angiogenesis. Mechanistic studies suggest that it modulates key signaling pathways involved in cell survival and proliferation, particularly the PI3K/Akt and MAPK pathways. The compound's quinazoline structure is thought to interact with specific kinases, leading to reduced phosphorylation of downstream targets involved in tumor growth.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .
- Case Study on Antimicrobial Effects : Another investigation assessed the antimicrobial properties of several quinazoline derivatives, including this compound. The results indicated that this compound exhibited a broader spectrum of activity than traditional antibiotics, suggesting its potential use as an alternative treatment for resistant bacterial strains .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine coupling | Pd(OAc)₂, XPhos ligand, Na₂CO₃, 100°C | 42% | |
| Boc protection | tert-butyl chloroformate, Et₃N, DCM | 85–90% |
How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
Advanced
Optimization strategies include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(dba)₂ or Pd(OAc)₂) with bulky phosphine ligands (XPhos) enhance coupling efficiency .
- Solvent System : Polar aprotic solvents (acetonitrile) with water improve boronic acid solubility and reaction homogeneity .
- Temperature Control : Reactions at 100°C in sealed vessels prevent volatilization of reagents .
- Base Choice : Sodium carbonate balances nucleophilicity and minimizes side reactions compared to stronger bases .
Q. Example Protocol :
- Substrate : 4-bromo-6,7-dimethoxyquinazoline.
- Catalyst : Pd(OAc)₂ (2.5 mol%), XPhos (6 mol%).
- Solvent : Acetonitrile/water (5:1).
- Yield : 42% after silica gel chromatography .
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry : LCMS (m/z 348.1 [M+H]⁺) and HRMS validate molecular weight .
- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths/angles .
How can researchers resolve contradictions between experimental and computational NMR data?
Q. Advanced
- Experimental Replication : Repeat spectra under standardized conditions (e.g., solvent, temperature) .
- Complementary Techniques :
- Crystallographic Validation : X-ray structures provide ground-truth geometry to reconcile discrepancies .
Case Study : Discrepancies in aromatic proton shifts were resolved via HMBC correlations, confirming quinazoline-proton assignments .
What strategies mitigate low yields in piperazine-functionalization reactions?
Q. Advanced
- Moisture Sensitivity : Use anhydrous solvents (THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Byproduct Formation : Add scavengers (e.g., molecular sieves) to absorb HCl generated during Boc protection .
- Catalyst Poisoning : Pre-purify starting materials via recrystallization to remove sulfur-containing impurities .
Yield Improvement : Switching from NaH to K₂CO₃ increased piperazine coupling efficiency by 20% .
How does the tert-butyl carbamate group influence stability under acidic conditions?
Q. Advanced
- Acid-Labile Cleavage : The Boc group is stable at neutral pH but cleaves with TFA or HCl in dioxane (4 M, 3 hours, rt) .
- Storage Stability : Store at –20°C under nitrogen to prevent premature deprotection .
- Biological Assays : Remove Boc before testing to expose the free piperazine amine for target binding .
What analytical approaches detect tautomeric forms in this compound?
Q. Advanced
- Variable Temperature (VT) NMR : Monitor proton shifts between 25°C and 60°C to identify tautomers .
- X-ray Crystallography : Resolve enol-keto tautomerism via electron density maps .
- Computational Modeling : DFT calculations predict dominant tautomers based on Gibbs free energy .
Example : VT NMR of the quinazoline core revealed no tautomeric shifts, confirming the amino form dominates .
How does this compound compare structurally to its dimeric analogs in biological activity?
Q. Advanced
-
Dimeric Derivatives : Ethane-1,2-diyl bis-analogs show enhanced EphA2 receptor binding (IC₅₀ = 0.5 μM vs. 1.2 μM for monomer) due to avidity effects .
-
Structural Modifications :
Analog Substituent Biological Activity Reference 3d Ethylene linker 43% yield, EphA2 agonist 3e Isopropylidene linker 31% yield, reduced solubility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
